8-Bromo-4-chloropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
8-bromo-4-chloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXAADGQYOYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Halogenation of Pyrido[4,3-d]pyrimidine
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Trimethyl orthoformate | 60°C | 3 h | 85% |
| 2 | NBS/POCl₃ | 80°C | 8 h | 72% |
| 3 | K₂CO₃ | 25°C | 1 h | 95% purity |
This method eliminates intermediate isolation steps but requires precise stoichiometric control of NBS (1.05 equiv) and POCl₃ (1.1 equiv) to prevent over-halogenation. GC-MS analysis detects ≤3% dihalogenated byproducts when maintaining substrate concentration below 0.5 M ().
Advanced Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent work by ACS Medicinal Chemistry () demonstrates the utility of Stille couplings for introducing bromine:
Reaction Scheme :
Optimized Conditions :
-
Catalyst loading: 5 mol% Pd(PPh₃)₄
-
Solvent: Degassed DMF/H₂O (9:1)
-
Temperature: 90°C
-
Yield: 82% with 99:1 regioselectivity
This method outperforms traditional electrophilic substitution in substrates containing electron-withdrawing groups, reducing reaction time from 12 hours to 45 minutes ().
Microwave-Assisted Synthesis
Comparative studies show microwave irradiation enhances reaction efficiency:
| Parameter | Conventional Heating | Microwave | Improvement |
|---|---|---|---|
| Time | 8 h | 25 min | 95% faster |
| Yield | 72% | 88% | +16% |
| Energy Use | 850 kJ/mol | 210 kJ/mol | 75% reduction |
Reaction scale-up trials (1 g → 100 g) maintain consistent yields under microwave conditions, demonstrating industrial viability ().
Purification and Analytical Considerations
Crystallization Optimization
Recrystallization solvent screening identifies ethyl acetate/n-hexane (1:4) as optimal:
| Solvent System | Purity | Recovery |
|---|---|---|
| Ethanol/Water | 95% | 80% |
| Acetone | 91% | 85% |
| Ethyl Acetate/Hexane | 99% | 78% |
X-ray diffraction confirms monoclinic crystal system (Space Group P2₁/c) with unit cell parameters a=8.42 Å, b=10.15 Å, c=12.30 Å ().
Chromatographic Methods
Preparative HPLC using C18 columns (MeCN/H₂O + 0.1% TFA) resolves challenging byproducts:
| Gradient | Runtime | Resolution (Rs) |
|---|---|---|
| 30→70% MeCN | 25 min | 2.8 |
| 40→80% MeCN | 20 min | 1.9 |
| 50→90% MeCN | 15 min | 1.2 |
MS-ESI analysis ([M+H]+ m/z calc. 274.9, found 275.1) confirms molecular identity with ≤0.5% impurity load ().
| Waste Component | Quantity (kg/kg product) | Treatment Method |
|---|---|---|
| POCl₃ residues | 3.2 | Alkaline hydrolysis |
| Organic solvents | 15.7 | Distillation recovery |
| Heavy metals | 0.008 | Ion-exchange resin |
Implementation of solvent recovery systems reduces E-factor from 32 to 18, aligning with green chemistry principles ().
Mutagenicity Screening
PubChem data () highlights synergistic effects with cobalt salts:
| Test System | Result (with CoCl₂) | Control |
|---|---|---|
| TA1537 | 412 revertants/plate | 28 |
| TA2637 | 387 revertants/plate | 31 |
These findings necessitate strict containment protocols during bromine handling to prevent cobalt contamination.
Industrial Scale-Up Challenges
Thermal Hazard Analysis
DSC measurements reveal exothermic decomposition at 218°C (ΔH = -1,250 J/g). Mitigation strategies include:
-
Batch size limitation to ≤50 kg
-
Jacketed reactor cooling maintaining ΔT < 5°C
-
Real-time IR monitoring of halogenation steps
Pilot plant trials (100 L reactor) achieve 89% yield with 98.5% purity, validating process robustness ().
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 8-Bromo-4-chloropyrido[4,3-d]pyrimidine. These derivatives may exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that 8-Bromo-4-chloropyrido[4,3-d]pyrimidine exhibits promising anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines by interfering with cellular pathways related to proliferation and survival. The halogen substitutions enhance its interaction with biological targets, making it a candidate for further pharmacological studies aimed at developing new cancer therapies.
Kinase Inhibition
The compound has shown potential as an inhibitor of key kinases involved in cancer progression. For instance, it has been studied for its binding affinity to tyrosine kinases, which are critical in cell signaling pathways associated with growth and proliferation. This makes it a valuable scaffold for designing inhibitors targeting these enzymes .
Structure-Activity Relationship (SAR) Studies
SAR Insights
Studies focusing on the structure-activity relationship of pyrido[4,3-d]pyrimidines have revealed that modifications at various positions can significantly alter biological activity. For example, derivatives of 8-Bromo-4-chloropyrido[4,3-d]pyrimidine have been synthesized to enhance potency against specific targets like histone demethylases (KDMs). These studies provide insights into optimizing compounds for improved therapeutic efficacy .
Synthesis and Derivatives
Synthesis Methods
The synthesis of 8-Bromo-4-chloropyrido[4,3-d]pyrimidine can be achieved through several methods, including nucleophilic substitution reactions and cross-coupling reactions with aryl boronic acids under palladium catalysis conditions. These methods allow for the creation of various derivatives with distinct biological activities and properties.
Material Science Applications
Material Development
Beyond medicinal chemistry, 8-Bromo-4-chloropyrido[4,3-d]pyrimidine is also explored in material science due to its unique chemical properties. The compound's reactivity allows it to be used as a building block for synthesizing novel materials with specific functionalities, potentially leading to advancements in fields such as electronics and nanotechnology .
Case Studies
Mechanism of Action
The mechanism by which 8-Bromo-4-chloropyrido[4,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes such as protein kinases or bind to receptors involved in cellular signaling pathways. The exact mechanism may vary depending on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Table 1: Structural Parameters of Halogenated Pyridopyrimidines
Electronic Properties and Reactivity
Frontier molecular orbital (FMO) analysis reveals that halogen substituents modulate electronic properties:
- 8-Bromo-4-chloropyrido[4,3-d]pyrimidine : Bromine’s electron-withdrawing effect lowers the LUMO energy (-5.94 kcal/mol), enhancing electrophilicity at C8 for nucleophilic attacks . This is comparable to N-2 substituted pyrazolo[4,3-e][1,2,4]triazines, which exhibit higher electrophilicity than N-1 isomers .
- 5-Bromo-2-chloropyrimidin-4-amine : The HOMO-LUMO gap (1.44 kcal/mol) is narrower than in bulkier derivatives, suggesting higher reactivity under physiological conditions .
- Pyrazolo[4,3-d]pyrimidines : HOMO energies (-7.75 to -5.94 kcal/mol) and dipole moments (3.10–8.42 D) vary significantly with substituent position, impacting binding to kinase active sites .
Table 2: Electronic Properties of Selected Compounds
Biological Activity
8-Bromo-4-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrido[4,3-d]pyrimidine family, which is recognized for a variety of biological activities, including antitumor and anti-inflammatory effects. This article explores the biological activity of 8-Bromo-4-chloropyrido[4,3-d]pyrimidine through a review of recent research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
8-Bromo-4-chloropyrido[4,3-d]pyrimidine is characterized by its unique bicyclic structure, which contributes to its biological activity. The presence of bromine and chlorine substituents at specific positions enhances its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrido[4,3-d]pyrimidines. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key kinases involved in cancer progression. Notably, they have shown activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle regulation and signaling pathways associated with tumor growth .
- Case Study : A study reported that derivatives of pyrido[4,3-d]pyrimidine exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (T-47D) and melanoma (SK-MEL-5). Specifically, 8-Bromo-4-chloropyrido[4,3-d]pyrimidine analogs demonstrated inhibition percentages ranging from 62% to 83% across different cancer types .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrido[4,3-d]pyrimidines are also noteworthy:
- COX Inhibition : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Research Findings : In vivo studies indicated that these compounds significantly reduced edema in rat models, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of 8-Bromo-4-chloropyrido[4,3-d]pyrimidine is crucial for optimizing its biological activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Bromine | Enhanced potency against CDKs |
| 4 | Chlorine | Improved selectivity for tumor cells |
| 7 | Methyl | Increased anti-inflammatory activity |
Studies indicate that modifications at the 2 and 4 positions significantly influence the compound's affinity for target enzymes and its overall therapeutic efficacy .
Q & A
Q. What synthetic methodologies are recommended for preparing 8-Bromo-4-chloropyrido[4,3-d]pyrimidine?
Methodological Answer: A common approach involves halogenation and cyclization steps. For example, halogenated pyrimidine precursors can be reduced using stannous chloride in hydrochloric acid, followed by cyclization under controlled conditions. Purification via recrystallization (e.g., acetonitrile) yields high-purity products (90% yield). Reaction optimization includes temperature control (e.g., 273 K for reduction) and stoichiometric adjustments to minimize byproducts .
Q. How can researchers confirm the purity and structural identity of this compound?
Methodological Answer: Combined analytical techniques are essential:
- HPLC/MS : Assess purity (≥95% as reported for similar compounds) and molecular ion peaks .
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine and chlorine positions via H/C NMR).
- X-ray Crystallography : Resolve planarity and hydrogen-bonding networks, as demonstrated for halogenated pyrimidines .
Q. What are the recommended storage and handling protocols?
Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at -20°C to 4°C. Moisture-sensitive handling is critical to prevent hydrolysis, as indicated by safety data sheets for structurally related pyrido-pyrimidines .
Q. What analytical techniques are standard for characterizing halogenated pyrido-pyrimidines?
Methodological Answer:
Q. What is the role of 8-Bromo-4-chloropyrido[4,3-d]pyrimidine in heterocyclic chemistry?
Methodological Answer: It serves as a versatile intermediate for synthesizing pharmacologically active compounds. The bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrido-pyrimidine core participates in cycloaddition and nucleophilic substitution reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in halogenated pyrido-pyrimidine synthesis?
Methodological Answer:
- Temperature Modulation : Lower temperatures (e.g., 273 K) during reduction steps minimize side reactions .
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) enhance regioselectivity.
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction homogeneity .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Q. Are there alternative synthetic routes to access this scaffold?
Methodological Answer:
Q. What challenges arise in structural analysis of halogenated pyrido-pyrimidines?
Methodological Answer:
Q. How is this compound applied in early-stage drug discovery?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
